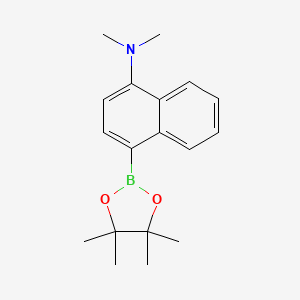

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Descripción general

Descripción

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is a boronic acid derivative with a naphthalene ring structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatization: The compound can be synthesized by reacting naphthalen-1-amine with dimethyl sulfate to introduce the dimethylamino group, followed by a subsequent reaction with a boronic acid pinacol ester to introduce the boronic acid moiety.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl halides.

Oxidation and Reduction Reactions: It can undergo oxidation to form naphthalene derivatives or reduction to form various boronic acid derivatives.

Common Reagents and Conditions:

Catalysts: Palladium catalysts are often used in cross-coupling reactions.

Solvents: Common solvents include toluene, ethanol, and water.

Conditions: Reactions are typically carried out at elevated temperatures (80-100°C) and under an inert atmosphere to prevent oxidation.

Major Products Formed:

Biphenyl Derivatives: In Suzuki-Miyaura reactions, biphenyl derivatives are commonly formed.

Naphthalene Derivatives: Oxidation reactions can yield various naphthalene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Acid Derivatives

The compound is primarily utilized as a boronic acid derivative in organic synthesis. Its structure allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity and stability under various conditions.

Table 1: Key Reactions Involving DM-Naphthyl-Boronic Acid Pinacol Ester

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds from aryl halides and boronic acids. |

| C–C Bond Formation | Facilitates the formation of carbon-carbon bonds in complex organic molecules. |

| Functional Group Transformations | Acts as a versatile intermediate for synthesizing various functional groups. |

Materials Science

Polymer Chemistry

In materials science, DM-Naphthyl-Boronic Acid Pinacol Ester is used to develop advanced polymers with tailored properties. Its ability to form reversible covalent bonds allows for the creation of dynamic materials that can respond to environmental stimuli.

Table 2: Properties of Polymers Synthesized with DM-Naphthyl-Boronic Acid Pinacol Ester

| Property | Value/Description |

|---|---|

| Thermal Stability | High thermal stability due to strong covalent interactions. |

| Mechanical Strength | Enhanced mechanical properties compared to traditional polymers. |

| Responsiveness | Exhibits responsiveness to pH and temperature changes. |

Medicinal Chemistry

Drug Development

The compound has potential applications in drug development due to its ability to modulate biological activities through interactions with various biological targets. Its structural features allow it to be incorporated into drug candidates aimed at treating diseases such as cancer and diabetes.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of DM-Naphthyl-Boronic Acid Pinacol Ester exhibit significant anticancer activity by inhibiting specific signaling pathways involved in tumor growth.

Analytical Chemistry

Fluorescent Probes

DM-Naphthyl-Boronic Acid Pinacol Ester can be employed as a fluorescent probe in analytical chemistry. Its unique optical properties make it suitable for detecting biomolecules in complex biological systems.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The dimethylamino group enhances the reactivity of the naphthalene ring, making it more amenable to further chemical modifications.

Comparación Con Compuestos Similares

Biphenyl Boronic Acids: These compounds are also used in cross-coupling reactions but lack the naphthalene ring structure.

Pyridine Boronic Acids: These compounds have a pyridine ring instead of a naphthalene ring and are used in similar reactions.

Uniqueness: N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is unique due to its naphthalene ring structure, which provides enhanced stability and reactivity compared to biphenyl and pyridine boronic acids.

Actividad Biológica

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine (CAS No. 171364-78-6) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The compound features a naphthalene core substituted with a dimethylamino group and a dioxaborolane moiety, which is believed to enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO2 |

| Molecular Weight | 247.14 g/mol |

| CAS Number | 171364-78-6 |

| Purity | >98% |

Antiproliferative Effects

Recent studies have indicated that compounds containing boron, such as this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound has been shown to inhibit cell growth in human myeloid leukemia cell lines (HL-60 and U937) by inducing apoptosis through caspase activation pathways .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization. In vitro assays demonstrated that this compound has an IC50 value comparable to known tubulin inhibitors like combretastatin A4 (CA-4), suggesting it may disrupt microtubule dynamics critical for cell division .

Case Studies

- Leukemia Cell Lines : In a study involving HL-60 and U937 cells treated with the compound at varying concentrations (10 nM to 100 nM), significant increases in apoptotic cells were observed. Flow cytometry analysis revealed a marked rise in the sub-G1 peak indicative of apoptosis .

- Solid Tumor Models : Another investigation assessed the compound's efficacy in solid tumor models where it demonstrated potent growth inhibition. The study reported that the compound's antiproliferative activity was enhanced when combined with other chemotherapeutic agents .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-12-16(20(5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGIGJKFBLRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681912 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007126-41-1 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.